![molecular formula C14H20ClN3O4 B11833112 N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is a chemical compound that belongs to the class of N-Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is characterized by the presence of a tert-butyl group, a chloropyrazine moiety, and a carbamate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] typically involves the reaction of tert-butyl (3-chloropyrazin-2-yl)carbamate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of N-Boc-protected compounds often employs scalable and sustainable methods. For instance, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the quantitative deprotection of the tert-butyl carbamate group under solvent-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: Depending on the nucleophile, products can include substituted pyrazines with various functional groups.
Applications De Recherche Scientifique
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, facilitating various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-protected aniline: Used in the synthesis of aromatic amines.
N-Boc-protected pyrrole: Employed in the synthesis of heterocyclic compounds.
Uniqueness
N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate] is unique due to its chloropyrazine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other N-Boc-protected compounds.
Propriétés
Formule moléculaire |
C14H20ClN3O4 |
|---|---|
Poids moléculaire |
329.78 g/mol |
Nom IUPAC |
tert-butyl N-(3-chloropyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-9(15)16-7-8-17-10/h7-8H,1-6H3 |
Clé InChI |
DTJPYVDSXFZJDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=NC=CN=C1Cl)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


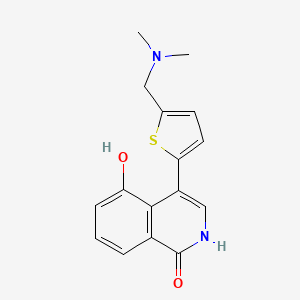
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)
![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
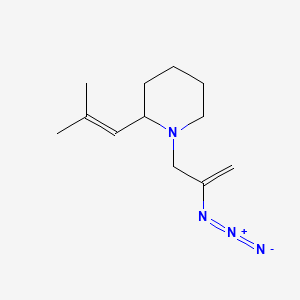
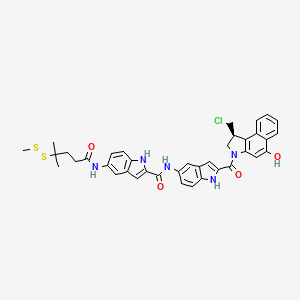

![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)

![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
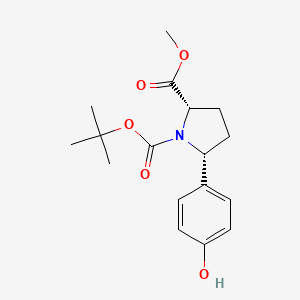
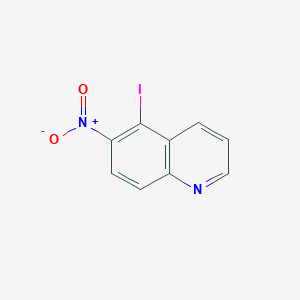
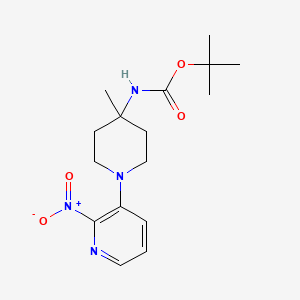

![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)
